REACTION_CXSMILES
|
[C:1]1([CH:7]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)(=O)C.[Pt]=O>[CH:1]1([CH:7]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:8][C:9]([OH:11])=[O:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.25 g
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Type
|
CUSTOM
|
Details
|
shaken on the Parr hydrogenator for 24 hours at a starting pressure of 60 lbs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Whenever the pressure dropped to approximately 45 lbs
|
Type
|
TEMPERATURE
|
Details
|
After heating on the steam bath
|
Type
|
DISSOLUTION
|
Details
|
to redissolve solid which
|
Type
|
CUSTOM
|
Details
|
had separated
|
Type
|
CUSTOM
|
Details
|
the solution was decanted from the catalyst which
|
Type
|
FILTRATION
|
Details
|
filtered under argon
|
Type
|
WASH
|
Details
|
the catalyst washed with additional acetic acid by decantation
|
Type
|
CUSTOM
|
Details
|
The acetic acid was removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
a colorless solid (remaining acetic acid azeotroped with toluene)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the chloroform evaporated
|
Type
|
CUSTOM
|
Details
|
the evaporation
|
Type
|
CUSTOM
|
Details
|
After drying at reduced pressure for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
15.25 g, melting point 118°-120° C. (s, 114° C.)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)C(CC(=O)O)C1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |